molecular formula C15H16N2O4 B11009539 N-(3-acetylphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(3-acetylphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11009539
M. Wt: 288.30 g/mol
InChI Key: CLOXRBFXQZLDPE-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-3-(3-Methoxy-1,2-oxazol-5-yl)propanamide is a synthetic propanamide derivative featuring a 3-acetylphenyl group and a 3-methoxy-1,2-oxazole moiety. The compound’s structure combines an amide linker with heterocyclic and aromatic substituents, which are critical for modulating biological activity, solubility, and target binding.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H16N2O4/c1-10(18)11-4-3-5-12(8-11)16-14(19)7-6-13-9-15(20-2)17-21-13/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)

InChI Key

CLOXRBFXQZLDPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Biological Activity

N-(3-acetylphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 299.31 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay against MCF-7 breast cancer cells. Results demonstrated a significant reduction in cell viability, suggesting strong anticancer potential.

Cell Line IC50 (µM) Reference
MCF-715.2
HeLa20.5
A54922.0

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. It appears to activate intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This dual action leads to enhanced cell death in malignant tissues.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    In a study conducted by researchers at the Iranian Biological Resource Center, this compound was synthesized and tested for its cytotoxic effects on MCF-7 cells. The results indicated that the compound had a higher cytotoxicity compared to standard chemotherapeutic agents like Tamoxifen, with minimal toxicity on normal cells .
  • Structure-Activity Relationship (SAR) :
    The structure of this compound was analyzed to understand how modifications affect its biological activity. Variations in substituents on the oxazole ring were correlated with changes in cytotoxicity, emphasizing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a propanamide backbone with other derivatives in the evidence, but variations in substituents and heterocyclic rings lead to distinct physicochemical and pharmacological profiles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Heterocyclic Ring Molecular Weight (g/mol) Notable Features
N-(3-Acetylphenyl)-3-(3-Methoxy-1,2-oxazol-5-yl)propanamide (Target Compound) 3-Acetylphenyl, 3-Methoxy 1,2-Oxazole Not reported in evidence Potential for H-bonding via oxazole and amide
N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 2,3-Dimethylphenyl, 3-Trifluoromethylphenyl 1,2,4-Oxadiazole ~395.3 (calculated) Enhanced lipophilicity (CF3 group)
N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)propanamide 2-Ethylphenyl, 3-Methylphenyl Tetrazole 335.4 High polarity (tetrazole as H-bond acceptor)
(S)-N-(3-((1-(3,4-Dichlorophenyl)...propanamide 3,4-Dichlorophenyl, Pyridin-3-yl Pyrazole Not reported Chlorine atoms enhance binding affinity

Key Observations

Heterocyclic Rings :

  • The target compound’s 1,2-oxazole ring (electron-rich due to methoxy group) contrasts with 1,2,4-oxadiazole (), which is more rigid and electron-deficient. This difference may influence π-π stacking or enzyme interactions .
  • Tetrazole () offers stronger acidity (pKa ~4.9) compared to oxazole, enhancing solubility and metal-binding capacity .

Substituent Effects :

  • The 3-acetylphenyl group introduces a ketone functionality, enabling H-bond donation, whereas trifluoromethyl () increases lipophilicity and metabolic stability .
  • Chlorine atoms in ’s compound improve target binding via halogen bonds, a feature absent in the target compound .

Synthetic Complexity: The target compound’s synthesis likely involves coupling 3-methoxy-1,2-oxazole-5-carboxylic acid derivatives with 3-acetylaniline, akin to methods in for propargyl amides . In contrast, and describe multi-step routes for pyrazole-containing analogs, requiring sulfur and malononitrile intermediates .

Research Findings and Implications

  • Bioactivity Gaps: No direct biological data exist for the target compound in the evidence. However, analogs like ’s dichlorophenyl-pyrazole-propanamide show activity in kinase inhibition assays, suggesting the acetylphenyl-oxazole variant may target similar pathways .
  • Solubility Predictions : The methoxy-oxazole group likely improves aqueous solubility compared to ’s trifluoromethyl-oxadiazole derivative, which is highly lipophilic .
  • Thermodynamic Stability : The 1,2-oxazole ring’s resonance stabilization (vs. tetrazole’s aromaticity in ) may reduce metabolic degradation in vivo .

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